Cas no 2105224-20-0 (2,2,2-trifluoro-1-(oxan-2-yl)ethan-1-amine)

2,2,2-Trifluoro-1-(oxan-2-yl)ethan-1-amine is a fluorinated amine derivative featuring a tetrahydropyran (oxane) substituent. This compound is of interest in synthetic and medicinal chemistry due to the unique electronic and steric properties imparted by the trifluoromethyl group and the oxane ring. The trifluoromethyl moiety enhances metabolic stability and lipophilicity, while the oxane ring contributes to conformational rigidity, potentially improving binding affinity in target interactions. Its structure makes it a valuable intermediate for the development of pharmaceuticals, agrochemicals, and specialty materials. The compound’s reactivity allows for further functionalization, enabling its use in diverse synthetic pathways.
2,2,2-trifluoro-1-(oxan-2-yl)ethan-1-amine structure
2105224-20-0 structure
Product Name:2,2,2-trifluoro-1-(oxan-2-yl)ethan-1-amine
CAS No:2105224-20-0
MF:C7H12F3NO
MW:183.171492576599
CID:6475034
PubChem ID:138109438
Update Time:2025-10-29

2,2,2-trifluoro-1-(oxan-2-yl)ethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2,2,2-trifluoro-1-(oxan-2-yl)ethan-1-amine
    • 2H-Pyran-2-methanamine, tetrahydro-α-(trifluoromethyl)-
    • Inchi: 1S/C7H12F3NO/c8-7(9,10)6(11)5-3-1-2-4-12-5/h5-6H,1-4,11H2
    • InChI Key: AYHHHZJKJGORBD-UHFFFAOYSA-N
    • SMILES: C(C1OCCCC1)(N)C(F)(F)F

Experimental Properties

  • Density: 1.195±0.06 g/cm3(Predicted)
  • Boiling Point: 214.6±35.0 °C(Predicted)
  • pka: 4.82±0.50(Predicted)

2,2,2-trifluoro-1-(oxan-2-yl)ethan-1-amine Pricemore >>

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Additional information on 2,2,2-trifluoro-1-(oxan-2-yl)ethan-1-amine

Recent Advances in the Study of 2,2,2-Trifluoro-1-(oxan-2-yl)ethan-1-amine (CAS: 2105224-20-0)

The compound 2,2,2-trifluoro-1-(oxan-2-yl)ethan-1-amine (CAS: 2105224-20-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.

Recent studies have highlighted the synthetic versatility of 2,2,2-trifluoro-1-(oxan-2-yl)ethan-1-amine, which serves as a key intermediate in the preparation of various biologically active molecules. The trifluoromethyl group and the tetrahydropyran ring in its structure contribute to its stability and bioavailability, making it an attractive candidate for further exploration. Researchers have employed advanced techniques such as NMR spectroscopy and X-ray crystallography to elucidate its molecular conformation and interactions with biological targets.

In terms of biological activity, preliminary in vitro studies have demonstrated that 2,2,2-trifluoro-1-(oxan-2-yl)ethan-1-amine exhibits moderate inhibitory effects on certain enzymes involved in inflammatory pathways. These findings suggest its potential as a lead compound for the development of anti-inflammatory agents. Furthermore, molecular docking simulations have revealed its ability to bind to specific protein targets, providing insights into its mechanism of action.

One of the most promising applications of this compound lies in its role as a building block for the synthesis of novel fluorinated pharmaceuticals. Fluorinated compounds are known for their enhanced metabolic stability and membrane permeability, which are critical properties for drug candidates. Recent work has explored the incorporation of 2,2,2-trifluoro-1-(oxan-2-yl)ethan-1-amine into larger molecular frameworks to create derivatives with improved pharmacological profiles.

Despite these advances, challenges remain in optimizing the synthetic routes for large-scale production and further characterizing its pharmacokinetic properties. Future research directions may include in vivo studies to evaluate its efficacy and safety in animal models, as well as structure-activity relationship (SAR) studies to refine its biological activity. Collaborative efforts between chemists and biologists will be essential to fully unlock the therapeutic potential of this compound.

In conclusion, 2,2,2-trifluoro-1-(oxan-2-yl)ethan-1-amine represents a promising scaffold in medicinal chemistry, with its unique structural features and demonstrated biological activity. Continued research in this area is expected to yield valuable insights and contribute to the development of new therapeutic agents. This brief underscores the importance of interdisciplinary approaches in advancing our understanding of such compounds and their applications in drug discovery.

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